5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide is an organosulfur compound that contains a sulfonamide functional group. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the sulfonamide group makes it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of low-cost commodity chemicals, making the process efficient and environmentally friendly .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar oxidative coupling methods. The use of continuous flow reactors can further enhance the efficiency and yield of the process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug design and discovery programs.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: These compounds share the sulfonamide functional group and have similar chemical properties.
Sulfinamides: These compounds contain a sulfur-nitrogen bond and are used in similar applications.
Sulfenamides: These compounds also contain a sulfur-nitrogen bond and are used in the pharmaceutical and agrochemical industries.
Uniqueness
5-Cyclopropoxy-2-isopropylpyridine-3-sulfonamide is unique due to its specific structural features, such as the cyclopropoxy and isopropyl groups, which can impart distinct chemical and biological properties. These features can enhance its stability, reactivity, and potential biological activities compared to other sulfonamide derivatives.
Properties
Molecular Formula |
C11H16N2O3S |
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Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-propan-2-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-7(2)11-10(17(12,14)15)5-9(6-13-11)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
XPMHBKDSFMEPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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